Retusin Retusin 5-hydroxy-3,3',4',7-tetramethoxyflavone is a monohydroxyflavone that is 5-hydroxyflavone which is substituted by methoxy groups at positions 3,3',4' and 7. It has a role as a plant metabolite. It is a tetramethoxyflavone, a member of 3'-methoxyflavones and a monohydroxyflavone. It is a conjugate acid of a 5-hydroxy-3,3',4',7-tetramethoxyflavone(1-).
Retusin is a natural product found in Spiranthes vernalis, Boesenbergia rotunda, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1245-15-4
VCID: VC21337387
InChI: InChI=1S/C19H18O7/c1-22-11-8-12(20)16-15(9-11)26-18(19(25-4)17(16)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,20H,1-4H3
SMILES:
Molecular Formula: C19H18O7
Molecular Weight: 358.3 g/mol

Retusin

CAS No.: 1245-15-4

Cat. No.: VC21337387

Molecular Formula: C19H18O7

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

Retusin - 1245-15-4

CAS No. 1245-15-4
Molecular Formula C19H18O7
Molecular Weight 358.3 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one
Standard InChI InChI=1S/C19H18O7/c1-22-11-8-12(20)16-15(9-11)26-18(19(25-4)17(16)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,20H,1-4H3
Standard InChI Key HHGPYJLEJGNWJA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC

Chemical Structure and Properties

Molecular Identity

Retusin is chemically known as 5-hydroxy-3,3',4',7-tetramethoxyflavone, a monohydroxyflavone derivative characterized by a 5-hydroxyflavone structure substituted with methoxy groups at positions 3, 3', 4', and 7 . It is classified as a tetramethoxyflavone and belongs to the 3'-methoxyflavones family . The compound has a molecular formula of C19H18O7 and a molecular weight of 358.3 g/mol . The systematic IUPAC name for retusin is 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one .

Retusin is also known by several synonyms including:

  • Quercetin-3,7,3',4'-tetramethyl ether

  • Retusin (Ariocarpus)

  • Retusine (Ariocarpus)

Physical Properties

Retusin possesses specific physical characteristics that influence its behavior in biological systems. The compound has been analyzed using various analytical techniques to determine its physical properties.

PropertyValueMethod/Note
CAS Number1245-15-4Registry identifier
European Community (EC) Number214-991-4Regulatory identifier
Collision Cross Section180.8 Ų[M+H]⁺, calibrated with polyalanine and drug standards
Collision Cross Section171.5 Ų[M+Na]⁺, calibrated with polyalanine and drug standards
Collision Cross Section167.79 Ų[M+H-H₂O]⁺, calibrated with polyalanine and drug standards
Creation Date in PubChemMarch 26, 2005Database entry information
Last ModifiedMarch 8, 2025Database entry information

Chemical Classification

Retusin belongs to a specific hierarchy within the chemical classification system of flavonoids. This classification is important for understanding its relationship to other similar compounds and its biochemical properties. In terms of lipid classification, retusin follows this hierarchy: Polyketides [PK] → Flavonoids [PK12] → Flavones and Flavonols [PK1211] . It is specifically a tetramethoxyflavone derivative, which refers to the presence of four methoxy groups in its structure.

Biological Activities and Mechanisms

Electron Interaction and Antioxidant Properties

Retusin demonstrates significant electron-accepting properties that contribute to its antioxidant activity. Research has shown that retusin efficiently attaches low-energy electrons in vacuum conditions, generating fragment species through dissociative electron attachment (DEA) . This process has been studied using DEA spectroscopy and computational methods.

According to computational studies using density functional theory, retusin can attach solvated electrons and potentially undergo decomposition under reductive conditions in biological systems, particularly near the mitochondrial electron transport chain . This mechanism is analogous to the gas-phase DEA observed in laboratory studies.

The most significant decay channels of retusin temporary negative ions involve the elimination of hydrogen atoms (H) and hydrogen molecules (H₂) . The doubly dehydrogenated fragment anions that form during this process are predicted to possess a quinone structure .

These findings suggest that molecular hydrogen, which has selective antioxidant properties, can be efficiently generated via electron attachment to retusin in mitochondria. This hydrogen generation may be responsible for the compound's antioxidant activity .

Antiviral Properties and SARS-CoV-2 Inhibition

Recent research has revealed promising antiviral activity of retusin, particularly against SARS-CoV-2, the virus responsible for COVID-19. In a study published in 2021, retusin was isolated from the dichloromethane extract of Siparuna cristata leaves using high-speed countercurrent chromatography .

The research demonstrated that retusin inhibited SARS-CoV-2 replication in both Vero E6 and Calu-3 cell lines . Notably, the selective index (a measure of therapeutic efficacy) of retusin was greater than that of established antiviral medications lopinavir/ritonavir and chloroquine, which were used as controls in the study .

This discovery positions retusin as a potential candidate for further investigation in the development of antiviral treatments against coronaviruses. The finding aligns with the traditional use of Siparuna species in Brazilian folk medicine for treating respiratory conditions like colds and flu.

ActivityExperimental SystemResultsReference
AntioxidantDEA spectroscopy and computational studiesEfficient attachment of low-energy electrons, generating H and H₂
AntiviralSARS-CoV-2 replication in Vero E6 and Calu-3 cellsInhibition with selective index greater than lopinavir/ritonavir and chloroquine

Isolation and Analytical Methods

Extraction and Isolation Techniques

The isolation of retusin from plant material typically involves solvent extraction methods. In the case of Siparuna cristata, researchers used dichloromethane extract of leaves as the starting material . The purification process employed high-speed countercurrent chromatography, a technique that allows for efficient separation of compounds based on their partition coefficients between two immiscible liquid phases .

Identification and Characterization

Retusin can be identified and characterized using various analytical techniques:

  • Mass spectrometry has been used for structural elucidation and identification of retusin

  • Collision cross-section measurements provide physical data useful for identification

  • Various spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure

These analytical approaches are essential for ensuring the purity and correct identification of retusin in both research and potential pharmaceutical applications.

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